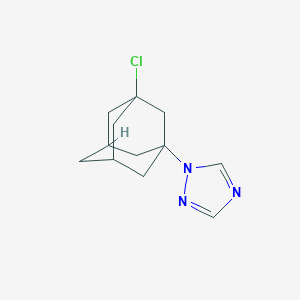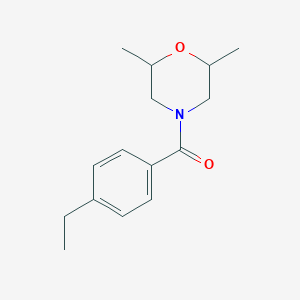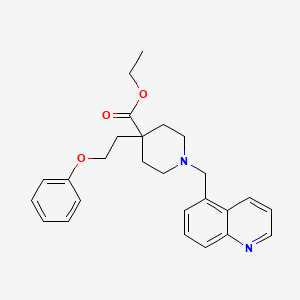
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a white crystalline powder that is used in scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicine and agriculture.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of viruses, fungi, and cancer cells. It has also been found to have an effect on the cell membrane and cell wall of fungi and bacteria.
Biochemical and Physiological Effects:
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth and replication of viruses, fungi, and cancer cells. It has also been found to have an effect on the cell membrane and cell wall of fungi and bacteria. In addition, it has been found to have an effect on the immune system, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be easily scaled up for industrial production. However, one of the limitations is its potential toxicity and side effects, which can affect the accuracy and reliability of the experimental results.
Orientations Futures
There are several future directions for the use of 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole in scientific research. One direction is to further investigate its potential use as an antiviral, antifungal, and anticancer agent. Another direction is to study its potential use as a fungicide and herbicide in agriculture. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole can be achieved by reacting 3-chloroadamantane with sodium azide and copper(I) iodide in dimethylformamide. The reaction yields the desired product in good yield and purity. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the field of medicine and agriculture. In medicine, it has been studied for its potential use as an antiviral, antifungal, and anticancer agent. In agriculture, it has been studied for its potential use as a fungicide and herbicide.
Propriétés
IUPAC Name |
1-(3-chloro-1-adamantyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYYIOBMQNRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199523.png)
![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)





![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)
